2,2',3,3',4,4',5,6'-Octabromodiphenyl ether

Übersicht

Beschreibung

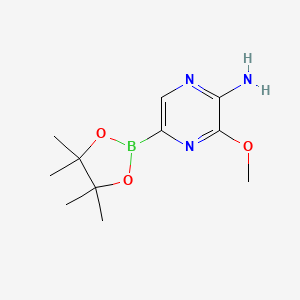

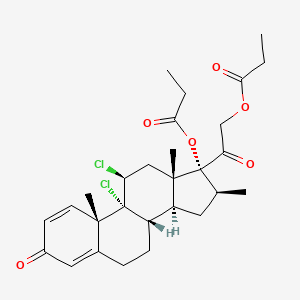

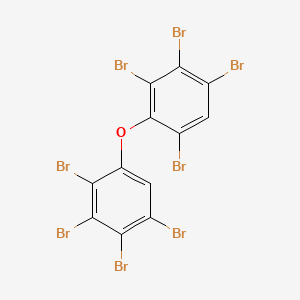

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It has a molecular formula of C12H2Br8O .

Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether consists of two phenyl rings connected by an ether bond, with eight bromine atoms attached to the carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has a density of 2.8±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 221.0±28.6 °C . It has a molar refractivity of 114.2±0.3 cm3, and its polarizability is 45.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Octabrominated Diphenyl Ethers : Teclechiel et al. (2007) developed methods for synthesizing authentic octaBDE congeners, including 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether, to facilitate studies on their analytical, toxicological, and stability aspects, as well as their physical-chemical properties (Teclechiel et al., 2007).

Commercial Mixtures and Environmental Presence : A study by Konstantinov et al. (2011) investigated the presence of octabromodiphenyl ethers in commercial mixtures and their listing in the Stockholm Convention, emphasizing their environmental relevance (Konstantinov et al., 2011).

Identification in Marine Environment : Winnberg et al. (2014) identified a phenolic octaBDE in blue mussels, indicating the environmental presence and potential ecological impact of these compounds (Winnberg et al., 2014).

Occupational Exposure : Studies have documented the exposure of workers to PBDEs, including octabromodiphenyl ethers, in various occupational settings, such as electronics dismantling plants and rubber manufacturing, highlighting the importance of monitoring and controlling occupational exposure to these compounds (Sjödin et al., 1999).

Photodecomposition and Environmental Fate : Research on the photodecomposition of decabromodiphenyl ether, which can lead to the formation of octabromodiphenyl ethers, has been carried out to understand the environmental fate and transformation of these compounds under solar irradiation (Bezares-Cruz et al., 2004).

Developmental Neurotoxic Effects : Viberg et al. (2006) explored the neurotoxic effects of higher brominated diphenyl ethers, including octabromodiphenyl ethers, on mice, indicating potential developmental neurotoxicity associated with these compounds (Viberg et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWFKOVTVJNWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074789 | |

| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)- | |

CAS RN |

446255-39-6 | |

| Record name | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)